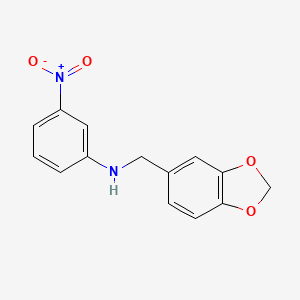

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is an organic compound that features a benzodioxole moiety attached to a nitroaniline structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline typically involves the reaction of 1,3-benzodioxole with 3-nitroaniline under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions often include:

Solvent: Common solvents used include dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve yield and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst is a typical method.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-3-aminoaniline.

Substitution: Formation of halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancerous cells. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer drugs.

Case Study: Cytotoxic Effects

A notable research article published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation for anticancer activity. The study found that certain derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating effective cytotoxicity compared to standard chemotherapeutic agents .

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 22 | HeLa |

| Derivative C | 10 | A549 |

Material Science

Polymer Composites

The compound is also being explored as an additive in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that adding this compound to polymers can improve their resistance to thermal degradation and increase tensile strength.

Case Study: Thermal Properties

A comparative study on polymer composites containing different concentrations of this compound revealed significant improvements in thermal stability. The addition of 5% of the compound resulted in a 20% increase in thermal degradation temperature compared to the unmodified polymer .

| Polymer Type | % Additive | Thermal Degradation Temp (°C) |

|---|---|---|

| Unmodified | 0 | 250 |

| Modified Polymer A | 5 | 300 |

| Modified Polymer B | 10 | 280 |

Environmental Applications

Pollutant Degradation

Recent studies have indicated that this compound can be utilized in the degradation of environmental pollutants. Its photocatalytic properties allow it to break down organic pollutants under UV light exposure, making it a candidate for wastewater treatment technologies.

Case Study: Photocatalytic Activity

In an experimental setup, this compound was tested for its effectiveness in degrading dyes commonly found in industrial wastewater. Results showed a degradation efficiency of over 85% after UV exposure for 120 minutes, indicating its potential as an effective photocatalyst .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Methylene Blue | 50 | 7 | 86 |

| Rhodamine B | 50 | 8 | 84 |

Mecanismo De Acción

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions, influencing cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is unique due to the presence of both a benzodioxole and a nitroaniline moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of CHNO and a CAS number of 191595-08-1. Its structure includes a 1,3-benzodioxole moiety linked to a 3-nitroaniline group via a methylene bridge. The presence of the nitro group is notable for its potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the benzodioxole moiety .

- Nitration of an aniline derivative to introduce the nitro group.

- Coupling reactions to link the two components.

This multi-step process allows for the creation of derivatives with varying biological activities.

Antitumor Properties

Research indicates that compounds with benzodioxole structures often exhibit significant antitumor activity . This compound has been evaluated against various cancer cell lines, including:

- Prostate Cancer (LNCaP)

- Pancreatic Cancer (MIA PaCa-2)

- Acute Lymphoblastic Leukemia (CCRF-CEM)

In these studies, the compound demonstrated promising results, with IC values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines. This suggests that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group enhances its interaction with biological targets such as enzymes or receptors involved in cancer progression. Interaction studies are ongoing to better understand these dynamics.

Data Table: Biological Activity Overview

| Cell Line | IC Value (nM) | Notes |

|---|---|---|

| LNCaP | Not specified | Prostate cancer model |

| MIA PaCa-2 | 328 | Pancreatic cancer model |

| CCRF-CEM | 644 | Acute lymphoblastic leukemia model |

Case Studies

A study conducted on a series of benzodioxole derivatives highlighted the structural activity relationship (SAR) relevant to their antitumor properties. The findings suggest that modifications on the benzodioxole ring can significantly influence activity against various cancer types.

Additionally, molecular docking studies have indicated that this compound may interact with critical proteins involved in tumor growth and metastasis. These interactions are essential for developing targeted therapies based on this compound .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBFXQHQQBRJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350551 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191595-08-1 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.